N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
The compound N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide features an ethanediamide (oxalamide) core with two distinct substituents:
- Substituent 1: A 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl group, combining a benzodioxole aromatic system with a morpholine heterocycle.
- Substituent 2: A 2-(morpholin-4-yl)ethyl group, providing a second morpholine moiety.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O6/c26-20(22-3-4-24-5-9-28-10-6-24)21(27)23-14-17(25-7-11-29-12-8-25)16-1-2-18-19(13-16)31-15-30-18/h1-2,13,17H,3-12,14-15H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPPTDFFGQXAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Functional Groups and Substituents
The target compound’s ethanediamide core distinguishes it from analogs with alternative backbones (e.g., benzamide, triazole-thiones). Key comparisons include:
Table 1: Structural Comparison
Key Observations :
Spectroscopic Characterization
Functional groups in analogs were confirmed via IR and NMR:
Table 3: Spectroscopic Signatures
- The absence of C=S or thiol bands in the target compound (vs. ) highlights its distinct stability profile.
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